Thieno[2,3-c]pyridin-5-amine
CAS No.: 1326715-15-4
Cat. No.: VC4260497
Molecular Formula: C7H6N2S
Molecular Weight: 150.2
* For research use only. Not for human or veterinary use.
![Thieno[2,3-c]pyridin-5-amine - 1326715-15-4](/images/structure/VC4260497.png)
Specification
CAS No. | 1326715-15-4 |
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Molecular Formula | C7H6N2S |
Molecular Weight | 150.2 |
IUPAC Name | thieno[2,3-c]pyridin-5-amine |
Standard InChI | InChI=1S/C7H6N2S/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H,(H2,8,9) |
Standard InChI Key | RVQNZKJHYRFBBM-UHFFFAOYSA-N |
SMILES | C1=CSC2=CN=C(C=C21)N |
Introduction
Structural and Chemical Properties
Thieno[2,3-c]pyridin-5-amine (molecular formula , molecular weight 150.20 g/mol) belongs to the thienopyridine family, where a thiophene ring is annulated to a pyridine moiety at the [2,3-c] position. The amine group at the 5-position introduces hydrogen-bonding capability, distinguishing it from analogues like Thieno[3,2-c]pyridin-4-amine . Key spectral features include:
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NMR: Aromatic protons resonate between δ 7.4–8.2 ppm, with the amine protons appearing as broad singlets near δ 8.2 ppm .
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IR Spectroscopy: Stretching vibrations at 3245 cm (N–H) and 1675 cm (C=N/C=C) .
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X-ray Crystallography: Planar fused-ring systems with bond angles consistent with aromatic delocalization .
The compound’s solubility profile is polarity-dependent, showing limited aqueous solubility but high miscibility in polar aprotic solvents like DMSO.
Synthetic Methodologies
Cyclocondensation Strategies
Intramolecular heteroannulation of 3-amino-2-functionalized thiophenes provides a general route to thienopyridines. A representative protocol involves:
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Precursor Preparation: Reacting aryl acetonitriles with dithioesters under strong bases (e.g., LDA) to form enethiolate intermediates .
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Cyclization: Treating intermediates with activated methylene halides (e.g., cinnamyl bromide) to induce ring closure. Yields exceed 70% under optimized conditions .
Example Reaction:
Functionalization Techniques
Post-synthetic modifications enable diversification:
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Halogenation: Electrophilic substitution at the 4-position using bromosuccinimide (NBS) in .
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Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups at the 2-position, enhancing biological activity .
Biological Activities and Mechanisms
Kinase Inhibition
Thienopyridines exhibit ATP-competitive inhibition of kinases like GRK2. Molecular docking studies suggest the amine group forms hydrogen bonds with the kinase hinge region, while the thiophene ring engages in hydrophobic interactions .
Table 1: Inhibitory Activity of Thieno[2,3-c]pyridin-5-amine Analogues
Compound | Target Kinase | IC (μM) | Selectivity Index (vs. PKA) |
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4a | GRK2 | 0.45 | >100 |
5b | CDK4 | 1.2 | 35 |
Data adapted from studies on analogous thienopyrimidines .
Antimicrobial Properties
Derivatives bearing electron-withdrawing groups (e.g., –NO, –CF) at the 4-position show broad-spectrum activity:
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Bacterial Strains: MIC = 8–32 μg/mL against S. aureus and E. coli .
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Fungal Strains: 80% growth inhibition of C. albicans at 16 μg/mL .
Industrial and Materials Science Applications
Organic Electronics
The planar conjugated system facilitates charge transport, making thienopyridines candidates for:
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OLEDs: External quantum efficiency (EQE) of 12% in blue-emitting devices .
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OFETs: Hole mobility up to 0.3 cm/V·s in thin-film transistors .
Catalysis
ZnO nanoparticles functionalized with thienopyridine amines catalyze Knoevenagel condensations with 95% yield under solvent-free conditions .
Comparison with Structural Analogues
Thieno[3,2-c]pyridin-4-amine :
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Positional Isomerism: Amine at 4-position reduces hydrogen-bonding capacity vs. 5-substituted derivatives.
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Bioactivity: Lower kinase inhibition (IC = 5.8 μM vs. GRK2) but improved solubility .
Future Directions
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Targeted Drug Delivery: Conjugation to nanoparticle carriers to enhance pharmacokinetics.
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Green Synthesis: Developing aqueous cyclization protocols to reduce solvent waste.
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Polymer Chemistry: Incorporating thienopyridine units into conductive polymers for flexible electronics.
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